molecular formula C4H4BrN3O B1143222 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole CAS No. 175276-45-6

4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole

Cat. No.: B1143222
CAS No.: 175276-45-6
M. Wt: 189.99806
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole is an organic compound with a unique structure that includes a bromine atom, a nitroso group, and a pyrazole ring

Preparation Methods

The synthesis of 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-nitroanisole with suitable reagents to introduce the nitroso group and form the pyrazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like organolithium compounds .

Scientific Research Applications

4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.

Properties

IUPAC Name

(NE)-N-[(4-bromo-1H-pyrazol-5-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O/c5-3-1-6-8-4(3)2-7-9/h1-2,9H,(H,6,8)/b7-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKIWUINGPQCHL-FARCUNLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNC(=C1Br)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425455
Record name 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-45-6
Record name 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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